molecular formula C5H7N3O B14877884 4-(Methylamino)pyrimidin-5-ol

4-(Methylamino)pyrimidin-5-ol

Cat. No.: B14877884
M. Wt: 125.13 g/mol
InChI Key: YUPHRWCPRVNPFQ-UHFFFAOYSA-N
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Description

4-(Methylamino)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pyrimidin-5-ol typically involves the reaction of pyrimidine derivatives with methylamine. One common method is the reaction of 4-chloropyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Methylamino)pyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    4-Aminopyrimidine: Similar in structure but lacks the methyl group.

    4-(Dimethylamino)pyrimidine: Contains an additional methyl group compared to 4-(Methylamino)pyrimidin-5-ol.

    5-Hydroxypyrimidine: Similar core structure but with a hydroxyl group at a different position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group at the 4-position and hydroxyl group at the 5-position make it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

4-(methylamino)pyrimidin-5-ol

InChI

InChI=1S/C5H7N3O/c1-6-5-4(9)2-7-3-8-5/h2-3,9H,1H3,(H,6,7,8)

InChI Key

YUPHRWCPRVNPFQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC=C1O

Origin of Product

United States

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